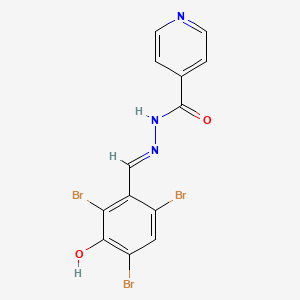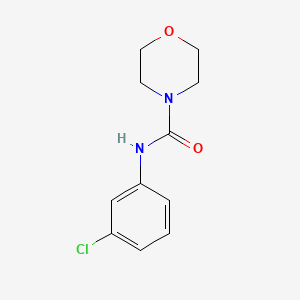
N-(3-chlorophenyl)-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chlorophenyl)-4-morpholinecarboxamide” is a compound that contains a morpholine ring and a 3-chlorophenyl group. Morpholine is a common motif in many pharmaceuticals and agrochemicals . The 3-chlorophenyl group is also found in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a morpholine ring attached to a carboxamide group, which is in turn attached to a 3-chlorophenyl group . The exact 3D structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
As a carboxamide, “this compound” could potentially undergo reactions such as hydrolysis, reduction, and reactions with electrophiles . The 3-chlorophenyl group could potentially undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. For example, the presence of the polar carboxamide group and the potentially ionizable morpholine nitrogen could impact its solubility and stability .Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
N-(3-chlorophenyl)-4-morpholinecarboxamide derivatives have been synthesized as potential ligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. These compounds have shown promising binding affinity and selectivity, making them suitable for in vivo imaging studies to explore neurological functions and disorders (Kil et al., 2014).
Antifungal and Antimicrobial Agents
This compound derivatives have been investigated for their antifungal and antimicrobial properties. Specific compounds have shown potential against major pathogens responsible for important plant diseases, highlighting their application in agricultural biotechnology for disease management (Zhou Weiqun et al., 2005).
Synthesis of Fluorescent Probes for Trivalent Metal Ions
Research has led to the development of a morpholine-type naphthalimide chemosensor, leveraging a derivative of this compound for selective and sensitive detection of trivalent metal ions (Fe3+, Al3+, and Cr3+) in living cells. This probe facilitates the imaging of these ions, contributing to the study of metal ion dynamics in biological systems (Ye et al., 2019).
Inhibitors of 20-Hydroxyeicosatetraenoic Acid Synthesis
A study on TS-011 [N-(3-chloro-4-morpholin-4-yl) phenyl-N′-hydroxyimido formamide], a new selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, demonstrated its potential in reducing infarct size in ischemic models of stroke and opposing cerebral vasospasm following subarachnoid hemorrhage. This research suggests therapeutic applications in stroke management and prevention (Miyata et al., 2005).
Corrosion Inhibition
Studies have shown that morpholine and piperazine-based carboxamide derivatives, including those related to this compound, are effective corrosion inhibitors for mild steel in acidic media. These findings have implications for industrial applications where corrosion resistance is critical (Nnaji et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chlorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-2-1-3-10(8-9)13-11(15)14-4-6-16-7-5-14/h1-3,8H,4-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNHYLVUBLLZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2302-14-9 |
Source


|
| Record name | 4-(3-CHLOROPHENYLCARBAMOYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

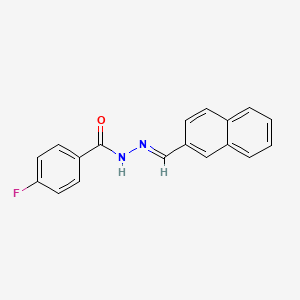
![4-(4-{1-[rel-(1R,2S)-2-phenylcyclopropyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5564219.png)
![8-(2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5564225.png)
![3-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5564250.png)
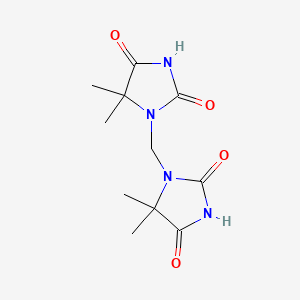
![2-(2-chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5564268.png)

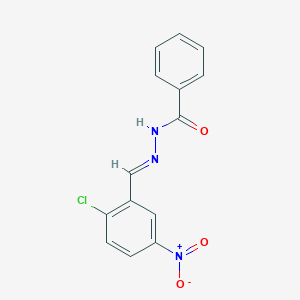
![ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate](/img/structure/B5564288.png)
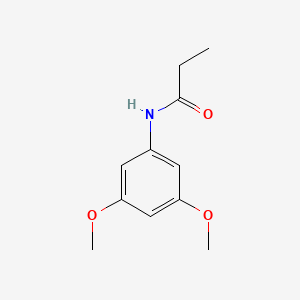
![2-[2-(4-hydroxybenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5564310.png)
![2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole](/img/structure/B5564314.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564316.png)
